Phenylmagnesium bromide
Overview
Description
Phenylmagnesium bromide is a magnesium-containing organometallic compound with the chemical formula C₆H₅MgBr. It is a Grignard reagent, widely used in organic synthesis for forming carbon-carbon bonds. This compound is commercially available as a solution in diethyl ether or tetrahydrofuran (THF) and is often used as a synthetic equivalent for the phenyl synthon .
Mechanism of Action
. . .
Mode of Action
Phenylmagnesium bromide is a strong nucleophile as well as a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary . It often adds to carbonyls, such as ketones, aldehydes . The compound invariably forms an adduct with two OR2 ligands from the ether or THF solvent .
Biochemical Pathways
This compound affects the biochemical pathways involving carbonyl compounds. It reacts with these compounds to form new carbon-carbon bonds, which is a key step in many organic synthesis reactions . For example, with carbon dioxide, it reacts to give benzoic acid after an acidic workup .
Pharmacokinetics
It is a laboratory reagent used in organic synthesis .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds. This is a crucial step in many organic synthesis reactions . For instance, it can react with carbon dioxide to produce benzoic acid .
Action Environment
This compound is sensitive to the environment in which it is used. It reacts with water and must be used in an anhydrous (water-free) environment . The solvent must be aprotic since alcohols and water contain an acidic proton and thus react with this compound to give benzene . Carbonyl-containing solvents, such as acetone and ethyl acetate, are also incompatible with the reagent .
Biochemical Analysis
. . .
Biochemical Properties
Phenylmagnesium bromide is a strong nucleophile as well as a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary. It often adds to carbonyls, such as ketones, aldehydes . With carbon dioxide, it reacts to give benzoic acid after an acidic workup .
Molecular Mechanism
This compound acts as a strong nucleophile and base, capable of reacting with a variety of electrophilic functional groups . It can displace halide from other organic compounds .
Temporal Effects in Laboratory Settings
This compound is typically used immediately upon preparation due to its reactivity. It is sensitive to moisture and air, and thus must be handled under an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal. The reaction typically involves treating bromobenzene with magnesium turnings in the presence of a coordinating solvent such as diethyl ether or THF. A small amount of iodine may be used to activate the magnesium and initiate the reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The product is then typically stored and transported as a solution in ether or THF to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: Phenylmagnesium bromide undergoes various types of reactions, including nucleophilic addition, substitution, and coupling reactions. It is a strong nucleophile and base, capable of abstracting even mildly acidic protons .
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Substitution: Can react with halides to form new carbon-carbon bonds.
Coupling Reactions: Reacts with compounds like ferric chloride to form coupling products.
Major Products:
Alcohols: Formed from reactions with aldehydes and ketones.
Benzoic Acid: Formed from reactions with carbon dioxide followed by acidic workup.
Triphenylphosphine: Formed from reactions with phosphorus trichloride.
Scientific Research Applications
Phenylmagnesium bromide is extensively used in scientific research and industrial applications:
Organic Synthesis: Key reagent in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
NMR Analysis: Used in the synthesis of chiral solvating agents for nuclear magnetic resonance analysis.
Material Science: Involved in the preparation of end-functionalized regioregular poly(3-alkylthiophene)s.
Chemical Industry: Used to prepare phenyl aryl sulphides, sulphoxides, and sulphones.
Comparison with Similar Compounds
Phenylmagnesium chloride: Similar in reactivity but uses chloride instead of bromide.
Methylmagnesium bromide: Another Grignard reagent with a methyl group instead of a phenyl group.
Uniqueness: Phenylmagnesium bromide is unique due to its strong nucleophilicity and ability to form stable complexes with ether solvents. This makes it particularly useful in forming carbon-carbon bonds in organic synthesis .
Properties
IUPAC Name |
magnesium;benzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOIRLDFIPNLJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059214 | |
Record name | Magnesium, bromophenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3 molar (76%) solution in diethyl ether: Yellow to brown liquid; [Alfa Aesar MSDS] | |
Record name | Phenylmagnesium bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21468 | |
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Density |
1.14, Relative density: 1.134 mg/L at 25 °C | |
Record name | Phenylmagnesium bromide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8383 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
A solution in ether, Liquid | |
CAS No. |
100-58-3 | |
Record name | Phenylmagnesium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, bromophenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bromophenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromophenylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.607 | |
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Record name | Phenylmagnesium bromide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8383 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phenylmagnesium bromide, being a nucleophilic reagent, attacks the electrophilic carbonyl carbon of ketones. [, , , , ] This attack leads to the formation of a new carbon-carbon bond, resulting in a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate yields a tertiary alcohol. This reaction pathway exemplifies the classic Grignard addition, a fundamental transformation in organic chemistry. [, , , , ]
A: Yes, this compound exhibits reactivity towards a wide array of electrophiles beyond ketones. For instance, it reacts with esters to yield tertiary alcohols, with nitriles to form imines (which can be hydrolyzed to ketones), and with carbon dioxide to generate carboxylic acids. [, , , , ] This versatility underscores its significance as a synthetic tool. [, , , , ]
A: Yes, research reveals some intriguing deviations from typical Grignard behavior. For example, this compound can participate in conjugate additions, as observed in its reaction with 2-benzoyl-1-indanone and its enol methyl ether. [] Instead of directly attacking the carbonyl group, it adds to the β-carbon of the α,β-unsaturated system, highlighting its ability to react through different mechanistic pathways. []
ANone: this compound is represented by the molecular formula C6H5MgBr and has a molecular weight of 181.32 g/mol.
A: Yes, 1H NMR spectroscopy has been used to investigate the reaction of this compound with deuterated methyl methacrylate. [] This study provides insights into the mechanism of polymerization, demonstrating the power of spectroscopic techniques in elucidating reaction pathways. []
A: this compound reactions are typically carried out in aprotic, ethereal solvents like diethyl ether or tetrahydrofuran. [, , , , , , , ] These solvents provide a suitable environment for the Grignard reagent, preventing its decomposition and facilitating its interaction with electrophiles. [, , , , , , , ]
A: The choice of solvent can significantly influence the reactivity of this compound. Studies have shown that using dichloromethane as a solvent for the conjugate addition of this compound to anhydroecgonine methyl ester enhances stereoselectivity, leading to a higher yield of the desired 2β-carbomethoxy-3β-phenyltropane derivatives. [] This highlights the importance of careful solvent selection in optimizing Grignard reactions. []
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